molecular formula C21H20BrClN8O3 B11531479 4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11531479
M. Wt: 547.8 g/mol
InChI Key: OYGGQCDXKOSNOY-WYMPLXKRSA-N
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Description

4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. The starting materials include 4-bromo-3-nitrobenzaldehyde and 3-chloro-4-methylphenylamine. The key steps in the synthesis are:

    Condensation Reaction: The reaction between 4-bromo-3-nitrobenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with cyanuric chloride to form the triazine ring.

    Substitution: The morpholine ring is introduced through a substitution reaction with the triazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
  • 4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(piperidin-4-yl)-1,3,5-triazin-2-amine

Uniqueness

The uniqueness of 4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its combination of functional groups, which provides it with distinct chemical and biological properties

Properties

Molecular Formula

C21H20BrClN8O3

Molecular Weight

547.8 g/mol

IUPAC Name

2-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20BrClN8O3/c1-13-2-4-15(11-17(13)23)25-19-26-20(28-21(27-19)30-6-8-34-9-7-30)29-24-12-14-3-5-16(22)18(10-14)31(32)33/h2-5,10-12H,6-9H2,1H3,(H2,25,26,27,28,29)/b24-12+

InChI Key

OYGGQCDXKOSNOY-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)Br)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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